1-(tert-Butyl) 3-ethyl 3-cyanopiperidine-1,3-dicarboxylate
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Overview
Description
1-(tert-Butyl) 3-ethyl 3-cyanopiperidine-1,3-dicarboxylate is an organic compound with the molecular formula C14H23N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
The synthesis of 1-(tert-Butyl) 3-ethyl 3-cyanopiperidine-1,3-dicarboxylate typically involves multiple steps. One common method includes the following steps:
Reaction of piperidine with chloroacetic acid ethyl ester: This step forms 3-oxopiperidine.
Reaction of 3-oxopiperidine with tert-butyl trifluorosilane ammonium: This produces the corresponding N-BOC protected amide.
Reaction of N-BOC protected amide with dimethyl oxalate: This final step yields this compound.
Chemical Reactions Analysis
1-(tert-Butyl) 3-ethyl 3-cyanopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common reagents and conditions: Reagents such as hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions are commonly used.
Scientific Research Applications
1-(tert-Butyl) 3-ethyl 3-cyanopiperidine-1,3-dicarboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Industrial Applications: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 3-ethyl 3-cyanopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(tert-Butyl) 3-ethyl 3-cyanopiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound has a similar structure but differs in the position of the oxo group.
1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and applications.
Properties
Molecular Formula |
C14H22N2O4 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-cyanopiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H22N2O4/c1-5-19-11(17)14(9-15)7-6-8-16(10-14)12(18)20-13(2,3)4/h5-8,10H2,1-4H3 |
InChI Key |
YRSVFMMCMKXBDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
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